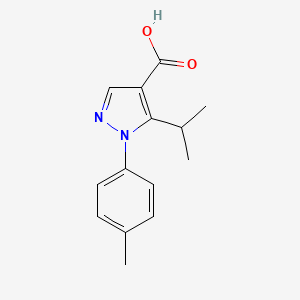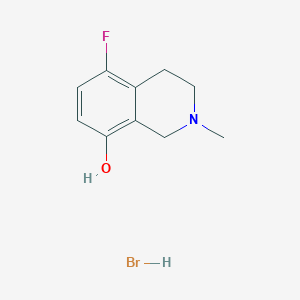
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr” is a chemical compound with the CAS Number: 2402829-00-7 . It has a molecular weight of 262.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO.BrH/c1-12-5-4-7-8 (6-12)10 (13)3-2-9 (7)11;/h2-3,13H,4-6H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.12 . It is a powder at room temperature .作用機序
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr involves its binding to the D3 dopamine receptor subtype. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and reinforcement. By binding to this receptor, this compound can modulate dopamine signaling and affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in various ways, depending on the dose and duration of exposure. It can increase or decrease dopamine release, depending on the brain region and the experimental conditions. It can also affect dopamine receptor expression and function, leading to changes in behavior and physiology.
実験室実験の利点と制限
One advantage of using 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr in lab experiments is its specificity for the D3 dopamine receptor subtype. This allows researchers to study the role of this receptor in various physiological and pathological conditions, without affecting other dopamine receptor subtypes. However, one limitation is the potential for off-target effects, as this compound may bind to other receptors or affect other signaling pathways at high concentrations.
将来の方向性
There are several future directions for research on 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr. One area of interest is its potential use as a therapeutic agent for dopamine-related disorders, such as addiction and Parkinson's disease. Another area is its potential use as a tool for studying the role of dopamine in various physiological and pathological conditions, such as stress, anxiety, and depression. Further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr involves several steps, starting with the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with fluorine gas to produce 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with hydrobromic acid to produce this compound hbr. The final product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-OL hbr has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to bind to dopamine receptors in the brain, specifically the D3 receptor subtype. This makes it a potential tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, Parkinson's disease, and schizophrenia.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.BrH/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11;/h2-3,13H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPSKNSAGIPGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

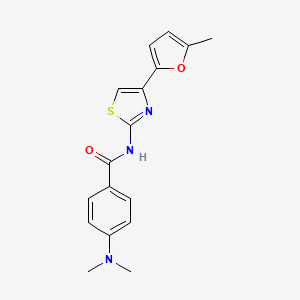
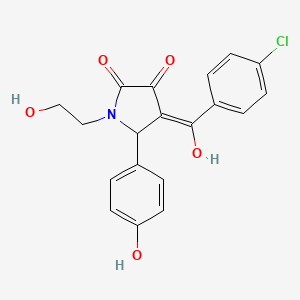
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)
![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)
![N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2794140.png)
![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)
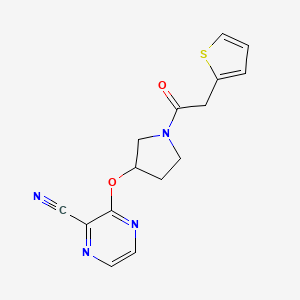
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794145.png)



![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2794152.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2794153.png)
